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molecular formula C20H24O6 B077160 Dibenzo-18-crown-6 CAS No. 14187-32-7

Dibenzo-18-crown-6

Cat. No. B077160
M. Wt: 360.4 g/mol
InChI Key: YSSSPARMOAYJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04175569

Procedure details

A slurry of potassium hydroxide (84 grams, 1.5 moles), 1-acetyl-3,3,-dimethylcyclohexane (156 grams, 1 mole), dibenzo-18-crown-6 (3 grams) having the structure: ##STR19## produced by the Aldrich Chemical Company of Metuchen, New Jersey, and toluene (150 ml) is heated to reflux whereupon the reaction mass thickens. The mass is cooled to 70° C., and methallyl chloride (135 grams, 1.5 moles) is added thereto rendering the reaction mixture more fluid. The reaction mixture is heated at reflux for an additional 9 hours whereupon the mass is cooled, and water is added. The aqueous layer is decanted and the organic layer is distilled to afford 1-acetyl-3,3-dimethylcyclohexane (62 gm) and 1-acetyl-3,3-dimethyl-1-(2-methyl-2-propenyl) cyclohexane (83 gm, NMR spectrum, FIG. 1; IR spectrum, FIG. 2).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
135 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([CH:6]1[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[CH2:7]1)(=[O:5])[CH3:4].C1OCCOC2C(=CC=CC=2)OCCOCCOC2C(=CC=CC=2)OC1.[CH2:40](Cl)[C:41](=[CH2:43])[CH3:42]>O.C1(C)C=CC=CC=1>[C:3]([CH:6]1[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[CH2:7]1)(=[O:5])[CH3:4].[C:3]([C:6]1([CH2:42][C:41]([CH3:43])=[CH2:40])[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[CH2:7]1)(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
C(C)(=O)C1CC(CCC1)(C)C
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
Step Four
Name
Quantity
135 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux whereupon the reaction mass thickens
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 9 hours whereupon the mass
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer is decanted
DISTILLATION
Type
DISTILLATION
Details
the organic layer is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1CC(CCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
Name
Type
product
Smiles
C(C)(=O)C1(CC(CCC1)(C)C)CC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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